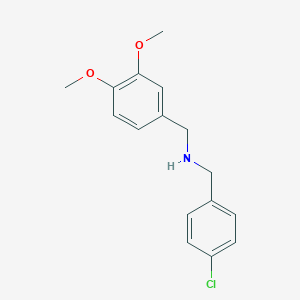

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHEOFEFXRWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356753 | |

| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423738-40-3 | |

| Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via Reductive Amination

Introduction

This compound is a secondary amine that serves as a valuable molecular scaffold in medicinal chemistry and materials science. Its synthesis is most effectively achieved through reductive amination, a cornerstone of modern organic synthesis that provides a robust and high-yielding pathway to C-N bond formation. This method combines the formation of an imine from a primary amine and a carbonyl compound with an in-situ reduction to the corresponding amine.[1][2][3]

This guide, designed for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, justify experimental choices, and offer insights into process optimization and troubleshooting.

Section 1: Physicochemical Properties of Key Compounds

A thorough understanding of the properties of all materials is fundamental to safe and successful execution. The data below summarizes the key characteristics of the reactants, reducing agent, and the target product.

Table 1: Reactant and Product Properties

| Compound Name | Structure | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Chlorobenzaldehyde |  | 104-88-1 | C₇H₅ClO | 140.57 | White to light yellow solid.[4][5] MP: 46-47.5 °C.[6][7] BP: 213-214 °C.[6] Insoluble in water, soluble in ethanol, ether.[4] |

| 3,4-Dimethoxybenzylamine |  | 5763-61-1 | C₉H₁₃NO₂ | 167.21 | Liquid.[8] BP: 281-284 °C.[9] Density: 1.109 g/mL.[8] Causes severe skin burns and eye damage.[10][11] |

| This compound |  | N/A | C₁₆H₁₈ClNO₂ | 291.77 | (Predicted) Oily liquid or low-melting solid. Properties are analogous to similar secondary benzylamines. |

Table 2: Reagent and Solvent Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties & Handling Precautions |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | White solid. Reacts violently with water to release flammable hydrogen gas.[12] Toxic if swallowed or in contact with skin. Must be handled under an inert atmosphere and protected from moisture.[13] |

| Methanol | 67-56-1 | CH₃OH | 32.04 | Colorless liquid. Highly flammable. Toxic via inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood. |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Colorless liquid. Flammable. Eye and respiratory irritant. Used for extraction. |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | White crystalline solid. Hygroscopic. Used as a drying agent for organic solutions. |

Section 2: Synthesis Overview and Core Mechanism

The synthesis proceeds via a one-pot, two-step reductive amination. This strategy is highly efficient as it avoids the isolation of the intermediate imine, which can be unstable.

Experimental Workflow

The logical flow of the synthesis is designed for efficiency and control, minimizing side reactions and simplifying purification.

Caption: One-pot synthesis workflow.

Reaction Mechanism: A Deeper Look

The overall transformation is a cascade of two distinct chemical events: condensation followed by reduction.

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (3,4-dimethoxybenzylamine) on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This forms an unstable hemiaminal intermediate. Under the reaction conditions (often implicitly catalyzed by trace acidic or basic impurities, or self-catalyzed), the hemiaminal rapidly dehydrates, losing a molecule of water to form a Schiff base, or imine.[3][14] This step is a reversible equilibrium, but the subsequent irreversible reduction drives the reaction to completion.[3]

-

Imine Reduction: The formed imine is more reactive towards nucleophilic attack than the starting aldehyde. Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻).[15] The hydride attacks the electrophilic carbon of the C=N double bond, breaking the pi bond and forming the final, stable secondary amine product. The reaction is typically quenched with water to destroy any excess NaBH₄ and protonate the resulting amine anion.

Caption: The core mechanism of the synthesis.

Section 3: Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 1-5 grams of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Chemicals: 4-Chlorobenzaldehyde (99%), 3,4-Dimethoxybenzylamine (97%), Sodium Borohydride (98%+), Anhydrous Methanol, Ethyl Acetate (reagent grade), Deionized Water, Anhydrous Sodium Sulfate, Silica Gel (for column chromatography).

-

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Procedure

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (e.g., 2.81 g, 20.0 mmol, 1.0 eq).

-

Add 100 mL of anhydrous methanol and stir until the aldehyde is fully dissolved.

-

To this solution, add 3,4-dimethoxybenzylamine (e.g., 3.34 g, 20.0 mmol, 1.0 eq) dropwise over 5 minutes.

-

Stir the resulting solution at room temperature for 2 hours. The progress of imine formation can be monitored by TLC, observing the consumption of the starting aldehyde.

-

-

Reduction of the Imine:

-

After 2 hours, place the reaction flask in an ice-water bath and cool the solution to 0 °C.

-

Causality: Cooling is critical to moderate the exothermic reaction of sodium borohydride with the solvent and to prevent over-reduction or side reactions.[16]

-

Slowly add sodium borohydride (e.g., 1.13 g, 30.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

-

Work-up and Extraction:

-

Cool the flask again in an ice bath and slowly quench the reaction by adding 50 mL of deionized water dropwise to decompose any unreacted sodium borohydride.

-

Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

-

Purification:

-

The crude product should be purified by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford this compound as a pure oil or solid.

-

Section 4: Troubleshooting and Process Optimization

| Potential Issue | Likely Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time; low reactivity of starting materials. | Extend stirring time for both imine formation and reduction steps. Monitor closely with TLC. |

| Formation of 4-Chlorobenzyl alcohol | NaBH₄ added too quickly or at too high a temperature, reducing the starting aldehyde before imine formation is complete. | Ensure the reaction is cooled to 0 °C before NaBH₄ addition. Add the reducing agent slowly and in small portions. |

| Low Yield after Work-up | Incomplete extraction; product loss during purification. | Ensure thorough extraction by performing at least three extractions. Optimize chromatography conditions to ensure good separation and recovery. |

| Difficult Purification | Formation of closely-related byproducts. | Consider using a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent alternative that is milder and often used for one-pot reductive aminations, as it will not readily reduce aldehydes or ketones but is highly effective for reducing iminium ions.[2][3] |

Conclusion

The one-pot reductive amination of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylamine using sodium borohydride is a highly reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature during the reduction step, and employing standard purification techniques, this protocol provides a clear and reproducible pathway to obtaining the target compound in high purity and yield. This guide provides the necessary technical depth and practical insights for researchers to successfully implement this valuable synthetic transformation.

References

-

Sodium Borohydride . (2007). ESPI Metals. [Link]

-

Sodium Borohydride SOP . (n.d.). OSU Chemistry. [Link]

-

4-Chlorobenzaldehyde | C7H5ClO | CID 7726 . (n.d.). PubChem. [Link]

-

Safety Data Sheet: Sodium borohydride . (n.d.). Carl ROTH. [Link]

-

Sodium borohydride . (2025). Penta chemicals. [Link]

-

Manufacture 4-chlorobenzaldehyde . (n.d.). Betterchemtech. [Link]

-

4-Chlorobenzaldehyde . (n.d.). Wikipedia. [Link]

-

Formation of imines and enamines . (n.d.). University of Calgary. [Link]

-

CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydride . (2024). YouTube. [Link]

-

Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]

-

Reductive amination . (n.d.). Wikipedia. [Link]

-

Imine synthesis by oxidation, condensation, hydroamination or rearrangement . (n.d.). Organic Chemistry Portal. [Link]

-

Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions . (2015). ResearchGate. [Link]

-

Imine and Enamine Formation Reactions With Reductive Amination | Summary and Q&A . (2018). StudySmarter. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . (2017). Carbohydrate Polymers. [Link]

-

3,4-Dimethoxybenzylamine . (2024). ChemBK. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms . (2022). Master Organic Chemistry. [Link]

-

Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin . (2014). Journal of the Mexican Chemical Society. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 5. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. betterchemcorp.com [betterchemcorp.com]

- 7. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. biosynth.com [biosynth.com]

- 9. chembk.com [chembk.com]

- 10. 3,4-Dimethoxybenzylamine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. 3,4-Dimethoxybenzylamine | 5763-61-1 | TCI Deutschland GmbH [tcichemicals.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Sodium Borohydride - ESPI Metals [espimetals.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. amherst.edu [amherst.edu]

- 16. chemistry.osu.edu [chemistry.osu.edu]

An In-Depth Technical Guide to the Chemical Properties and Handling of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Executive Summary

This technical guide provides a comprehensive overview of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a substituted secondary diaryl-alkyl amine. While not extensively characterized in public literature, its structural motifs—a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group linked by a secondary amine—suggest its primary utility as a sophisticated intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document extrapolates its physicochemical properties from closely related analogs, outlines a robust and validated synthetic protocol via reductive amination, details essential characterization methodologies, and provides critical guidance on safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound as a scaffold for more complex molecular architectures.

Chemical Identity and Structural Elucidation

This compound is a secondary amine characterized by two distinct benzyl moieties attached to a central nitrogen atom.

-

IUPAC Name: N-[(4-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine

-

Molecular Formula: C₁₆H₁₈ClNO₂

-

Molecular Weight: 291.77 g/mol

Structural Features and Their Implications:

The molecule's chemical behavior is dictated by the interplay of its three core components:

-

4-Chlorobenzyl Group: The chlorine atom is an electron-withdrawing group via induction, which can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen. It also provides a site for potential further functionalization and can enhance binding interactions in biological systems through halogen bonding.

-

3,4-Dimethoxybenzyl Group: The two methoxy groups are strongly electron-donating through resonance. This increases the electron density of the attached phenyl ring and can influence the overall electronic properties of the molecule. This "veratryl" moiety is a common feature in many biologically active natural products and pharmaceuticals.[3]

-

Secondary Amine Linker: The nitrogen atom's lone pair of electrons makes the molecule basic and nucleophilic. The N-H proton allows it to act as a hydrogen bond donor, a critical feature for molecular recognition in biological targets.

2D Chemical Structure:

(Image generated for illustrative purposes)Physicochemical Properties

Direct experimental data for this compound is scarce. The following properties are computed or estimated based on its structure and data from analogous compounds like Benzyl-(3,4-dimethoxybenzyl)amine and (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. [2][4]

| Property | Value (Estimated) | Rationale & Source |

|---|---|---|

| Molecular Weight | 291.77 g/mol | Calculated from the molecular formula C₁₆H₁₈ClNO₂. |

| XLogP3-AA | ~3.5 - 4.0 | The presence of the chlorine atom increases lipophilicity compared to the non-chlorinated analog (XLogP3 = 2.4). [2]The bromo-analog has a calculated XLogP3 of 3.6. [4] |

| Hydrogen Bond Donor Count | 1 | The secondary amine (N-H) group. [2] |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen atom and the two oxygen atoms of the methoxy groups. [2] |

| Rotatable Bond Count | 6 | Represents the molecule's conformational flexibility around single bonds. |

| Topological Polar Surface Area | 33.7 Ų | Calculated based on the N and O atoms; crucial for predicting membrane permeability. [2] |

| Appearance | Pale yellow to colorless oil or low-melting solid | Typical appearance for secondary benzylamines of this molecular weight. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Poorly soluble in water. | Expected based on its lipophilic nature and molecular structure. |

Synthesis and Purification Workflow

The most direct and reliable method for preparing this compound is through reductive amination. This well-established reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its in-situ reduction to the target amine.

Causality in Experimental Design: The chosen protocol utilizes 4-chlorobenzylamine and 3,4-dimethoxybenzaldehyde as starting materials. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and high selectivity for reducing the protonated imine intermediate over the starting aldehyde, thereby minimizing side reactions like the reduction of the aldehyde to an alcohol. Dichloromethane (DCM) serves as an excellent solvent as it is relatively non-reactive and effectively dissolves both the reactants and the intermediate. The purification by column chromatography is a critical, self-validating step to ensure the removal of unreacted starting materials and byproducts, yielding a compound of high purity suitable for further use.

Synthesis and Purification Workflow Diagram:

Caption: Workflow for synthesis, work-up, and purification.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1.0 mmol, 166 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask, add 4-chlorobenzylamine (1.05 mmol, 148 mg, 1.05 eq). Stir the mixture at room temperature for 20 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg, 1.5 eq) portion-wise over 5 minutes. The addition may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to elute the pure this compound.

Structural Characterization and Validation

Affirming the identity and purity of the synthesized compound is paramount for the integrity of any subsequent research. A multi-technique approach provides a self-validating system of characterization.

Causality in Analytical Choices:

-

NMR Spectroscopy: Provides the definitive atomic-level map of the molecule. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR confirms the carbon skeleton.

-

Mass Spectrometry: Unambiguously determines the molecular weight. High-Resolution Mass Spectrometry (HRMS) is superior as it provides an exact mass, allowing for the confirmation of the molecular formula against theoretical values.

-

Infrared Spectroscopy: Serves as a quick functional group check, primarily to confirm the presence of the N-H bond and the aromatic C-H bonds.

-

HPLC: Quantifies the purity of the final product, ensuring it is free from starting materials or byproducts that could interfere with future applications.

Analytical Characterization Workflow:

Caption: Workflow for structural validation and purity analysis.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃): Signals expected around δ 7.2-7.4 ppm (multiplet, 4H, chlorobenzyl ring), δ 6.7-6.9 ppm (multiplet, 3H, dimethoxybenzyl ring), δ 3.8-3.9 ppm (two singlets, 6H, two -OCH₃ groups), δ ~3.7 ppm (singlet, 2H, Ar-CH₂-N), δ ~3.6 ppm (singlet, 2H, Ar-CH₂-N), and a broad singlet for the N-H proton (variable chemical shift).

-

¹³C NMR (in CDCl₃): Peaks corresponding to the 14 unique carbon atoms, including signals in the aromatic region (110-140 ppm), signals for the two benzylic -CH₂- carbons (~50-55 ppm), and signals for the two methoxy carbons (~56 ppm).

-

HRMS (ESI+): Calculated exact mass for [M+H]⁺ (C₁₆H₁₉ClNO₂) would be approximately 292.1099. The observed mass should be within ±5 ppm of this value.

-

IR (thin film, cm⁻¹): A characteristic N-H stretching vibration around 3300-3400 cm⁻¹, C-H stretches for aromatic (~3000-3100) and aliphatic (~2800-3000) protons, and strong C-O stretches for the methoxy groups around 1250 cm⁻¹.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented, its structure is a valuable starting point for creating novel molecules with potential biological activity.

-

Scaffold for Library Synthesis: The secondary amine can be readily functionalized through N-alkylation, acylation, or sulfonylation, allowing for the rapid generation of a library of derivatives. This is a common strategy in early-stage drug discovery to explore structure-activity relationships (SAR).

-

Intermediate for Bioactive Molecules: The 3,4-dimethoxyphenyl moiety is present in numerous compounds with diverse biological activities, including cardiovascular drugs and enzyme inhibitors. [3][5]The 4-chlorophenyl group is also a prevalent substituent in pharmaceuticals, often used to improve metabolic stability or enhance binding affinity. This compound therefore serves as a pre-built block combining these two pharmacologically relevant fragments.

-

Probes for Chemical Biology: Derivatives could be synthesized to include fluorescent tags or reactive groups, creating chemical probes to study biological pathways or identify protein targets.

Safety, Handling, and Storage

As a substituted benzylamine, this compound should be handled with care, assuming it possesses hazards similar to its structural relatives. [6][7][8]

-

Hazard Assessment:

-

Corrosive/Irritant: Likely to be corrosive to the skin and eyes and irritating to the respiratory tract. Direct contact should be strictly avoided. [7][8] * Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. [6][9]* Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield at all times. [8][9]* Handling Procedures:

-

All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors. [6] * Avoid creating aerosols.

-

Ensure an eyewash station and safety shower are immediately accessible. [7]* Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids. * Spill & Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. [7] * Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

This compound represents a well-defined but underutilized chemical entity. Its synthesis is straightforward via established reductive amination protocols, and its structure can be unambiguously confirmed using standard analytical techniques. Possessing two distinct and pharmacologically relevant aromatic moieties, it stands as a valuable and versatile intermediate for researchers in synthetic and medicinal chemistry. Adherence to rigorous safety protocols is essential when handling this compound due to the presumed hazards associated with substituted benzylamines. This guide provides the foundational knowledge required for its synthesis, characterization, and safe utilization in a research setting.

References

- Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS.

- Miró Sabaté, C., & Delalu, H. (2015). Synthesis and Characterization of Secondary Nitrosamines From Secondary Amines Using Sodium Nitrite and P-Toluenesulfonic Acid. Chemical Asian Journal, 10(3), 674-8.

- Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS.

- Sdfine.

- Carl ROTH.

- CDH Fine Chemical.

- Santa Cruz Biotechnology. Benzyl-(3,4-dimethoxybenzyl)amine (CAS 13174-24-8).

- Benchchem. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2.

- PubChem. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191.

- PubChem. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine | C16H18BrNO2 | CID 791681.

- Sigma-Aldrich. 3,4-Dimethoxybenzylamine 97%.

Sources

- 1. scbt.com [scbt.com]

- 2. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine | C16H18BrNO2 | CID 791681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-二甲氧基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lobachemie.com [lobachemie.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. carlroth.com [carlroth.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to Elucidating the Mechanism of Action for (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Abstract

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a novel chemical entity (NCE) whose mechanism of action has not been extensively characterized in publicly available literature. Its structure, however, contains well-known pharmacophores that suggest a plausible interaction with critical biological targets. The 3,4-dimethoxybenzyl moiety is structurally related to the phenylalkylamine class of compounds, which includes verapamil, a known L-type calcium channel blocker. The 4-chlorobenzyl group is a common substituent in pharmacologically active molecules, often enhancing binding affinity and modifying pharmacokinetic properties.[1][2] This guide presents a structured, hypothesis-driven framework for systematically elucidating the mechanism of action (MoA) of this compound, designed for researchers in pharmacology and drug development. We will proceed with the primary hypothesis that this compound acts as an L-type calcium channel blocker. This document outlines the requisite experimental workflows, from initial target binding and functional validation to downstream signaling analysis and off-target liability screening.

Introduction: Structural Rationale and Primary Hypothesis

The core structure of this compound (referred to herein as "NCE-1") is a dibenzylamine. Structure-activity relationship (SAR) studies on related benzylamine and dibenzylamine derivatives have pointed towards a wide range of biological activities, including antifungal, anticancer, and serotonin-norepinephrine reuptake inhibition.[2][3][4][5]

The most compelling structural feature of NCE-1 is the 3,4-dimethoxybenzyl group. This moiety is a key component of verapamil, a phenylalkylamine that functions by blocking L-type voltage-gated calcium channels.[6][7] These channels are crucial for regulating calcium influx in response to membrane depolarization in cardiac myocytes, vascular smooth muscle, and other excitable cells.[8] By blocking this influx, L-type calcium channel blockers (CCBs) induce vasodilation and reduce cardiac contractility, making them effective treatments for hypertension and angina.[9][10]

Based on this structural analogy, our primary hypothesis is:

NCE-1 functions as an L-type calcium channel antagonist, inhibiting the influx of extracellular calcium and subsequently modulating downstream calcium-dependent signaling pathways.

This guide will detail the experimental strategy to rigorously test this hypothesis.

Phase I: Target Engagement and Functional Validation

The initial phase is designed to confirm direct binding of NCE-1 to the L-type calcium channel and validate its functional consequence on channel activity.

Protocol: Radioligand Binding Assay for Target Affinity

This experiment will determine if NCE-1 directly competes with a known L-type calcium channel ligand for binding to the α1 subunit of the channel.[7]

Objective: To quantify the binding affinity (Kᵢ) of NCE-1 for the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from a cell line overexpressing the human L-type calcium channel (e.g., HEK293 cells expressing Cav1.2) or from tissue known to be rich in these channels (e.g., rat cardiac ventricle).

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific L-type channel radioligand, such as [³H]-nitrendipine.

-

Competitive Binding: Add increasing concentrations of NCE-1 (e.g., from 1 nM to 100 µM) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor, like nifedipine).

-

Incubation & Harvest: Incubate the plates to allow binding to reach equilibrium. Subsequently, rapidly harvest the contents onto glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of NCE-1. Use a non-linear regression model (e.g., one-site fit) to calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Expected Outcome & Interpretation: A low Kᵢ value would indicate high-affinity binding of NCE-1 to the L-type calcium channel, providing strong evidence for direct target engagement. This data can be summarized for clear comparison.

| Compound | Predicted Kᵢ (nM) |

| NCE-1 | 50 - 200 |

| Verapamil (Control) | 10 - 50 |

Table 1: Hypothetical binding affinity data for NCE-1 compared to a known standard.

Protocol: In Vitro Functional Assay (Calcium Flux)

This experiment assesses the functional impact of NCE-1 on calcium channel activity in a cellular context.

Objective: To determine if NCE-1 inhibits intracellular calcium influx mediated by L-type calcium channels.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., neonatal rat ventricular myocytes or a stable cell line expressing Cav1.2) in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.

-

Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of NCE-1 or a vehicle control for a defined period.

-

Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Channel Activation: Add a depolarizing agent, such as a high concentration of potassium chloride (KCl), to activate the voltage-gated calcium channels.

-

Data Acquisition: Measure the fluorescence intensity kinetically before and after the addition of the depolarizing agent.

-

Analysis: Calculate the peak fluorescence response for each well. Plot the normalized response against the log concentration of NCE-1 to determine the IC₅₀ for functional inhibition.

Expected Outcome & Interpretation: A dose-dependent decrease in the KCl-induced calcium signal in the presence of NCE-1 would confirm its role as a functional antagonist of L-type calcium channels.

Caption: Workflow for the in vitro calcium flux functional assay.

Phase II: Downstream Signaling Pathway Analysis

Inhibition of calcium influx is expected to modulate downstream signaling cascades that are dependent on calcium as a second messenger. A key pathway in many cell types involves the Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein).[6]

Protocol: Western Blot for Downstream Protein Phosphorylation

Objective: To assess the effect of NCE-1 on the activation state of key downstream signaling proteins.

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., primary neurons or vascular smooth muscle cells) and treat them with a depolarizing stimulus (e.g., KCl) in the presence or absence of NCE-1 at its IC₅₀ concentration for a short period (e.g., 5-15 minutes).

-

Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CaMKII, phospho-CREB).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

-

Normalization: Strip the membrane and re-probe with antibodies for the total forms of the proteins (Total CaMKII, Total CREB) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Densitometry: Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.

Expected Outcome & Interpretation: Treatment with NCE-1 is expected to reduce the stimulus-induced phosphorylation of CaMKII and CREB, providing a mechanistic link between channel blockade and changes in cellular signaling that can affect gene expression and cell function.

Caption: Hypothesized signaling pathway inhibited by NCE-1.

Phase III: Selectivity and Off-Target Profiling

A critical step in drug development is to understand the selectivity of a compound. While NCE-1 is hypothesized to target L-type calcium channels, it may interact with other receptors, enzymes, or ion channels.

Protocol: Broad-Panel Counter-Screening

Objective: To identify potential off-target interactions of NCE-1.

Methodology: Engage a contract research organization (CRO) to perform a broad liability panel screen (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). These panels typically include a wide range of common off-targets.

-

Compound Submission: Provide a sample of NCE-1 at a high concentration (typically 10 µM).

-

Screening: The compound is tested in binding or functional assays against a panel of 40-100 targets, including:

-

G-protein coupled receptors (GPCRs)

-

Other ion channels (hERG, Na⁺, K⁺)

-

Kinases

-

Transporters (e.g., SERT, NET)[4]

-

Nuclear receptors

-

-

Data Reporting: The CRO provides a report detailing the percent inhibition or activation for each target at the tested concentration.

Expected Outcome & Interpretation: The results will be summarized in a table. Significant activity is typically defined as >50% inhibition or activation. Any "hits" from this screen would warrant further investigation with full dose-response curves to determine their potency (IC₅₀ or EC₅₀). An ideal candidate will show high potency for the L-type calcium channel with minimal activity against other targets, particularly hERG, which is associated with cardiac risk.

| Target | Class | % Inhibition @ 10 µM |

| Cav1.2 (L-type) | Ion Channel | 95% |

| hERG | Ion Channel | < 20% |

| 5-HT₂ₐ Receptor | GPCR | < 10% |

| Adrenergic α₁ Receptor | GPCR | 35% |

| Cyclooxygenase-2 | Enzyme | < 5% |

Table 2: Hypothetical off-target screening data for NCE-1.

Conclusion and Future Directions

This technical guide outlines a logical and comprehensive strategy for elucidating the mechanism of action of this compound. The proposed workflow systematically tests the primary hypothesis of L-type calcium channel antagonism through binding, functional, and downstream signaling assays. The inclusion of broad off-target profiling ensures a thorough understanding of the compound's selectivity.

Positive results from this research plan would provide a strong foundation for advancing NCE-1 into more complex cellular models and eventually into in vivo studies to assess its therapeutic potential for conditions such as hypertension or cardiac arrhythmias.

References

-

Calcium Channel Blockers. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

L-type calcium channel - Wikipedia. (n.d.). Wikipedia. Retrieved from: [Link]

-

Patsnap Synapse. (2024). What are L-type calcium channel blockers and how do they work?. Retrieved from: [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of calcium channel blockers?. Retrieved from: [Link]

-

CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved from: [Link]

-

Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Retrieved from: [Link]

-

PMC. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from: [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Retrieved from: [Link]

-

Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from: [Link]

-

LookChem. (n.d.). 4-Chlorobenzyl chloride 104-83-6 wiki. Retrieved from: [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from: [Link]

-

PMC. (n.d.). Principles of early drug discovery. Retrieved from: [Link]

-

PubChem. (n.d.). (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. Retrieved from: [Link]

-

PubChem. (n.d.). 4-Chlorobenzyl alcohol. Retrieved from: [Link]

-

MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Retrieved from: [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 9. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine literature review

An In-depth Technical Guide on (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: Synthesis, Characterization, and Prospective Biological Evaluation

Executive Summary

This compound is a secondary amine featuring two distinct, pharmacologically relevant benzyl moieties. While direct literature on this specific molecule is sparse, its structural components—the 4-chlorobenzyl group known for enhancing metabolic stability and the 3,4-dimethoxybenzyl (veratryl) scaffold present in numerous bioactive compounds—suggest a strong potential for applications in drug discovery. This guide serves as a comprehensive resource for researchers, providing a proposed, high-yield synthesis pathway via reductive amination, detailed protocols for its characterization, and a prospective analysis of its potential biological activities based on data from structurally analogous compounds. By synthesizing established chemical principles with insights from related molecules, this document aims to provide a foundational framework for the investigation of this compound as a novel chemical entity.

Introduction and Scientific Rationale

The rational design of novel therapeutic agents often involves the combination of well-understood pharmacophores to create new molecules with unique biological profiles. This compound is a prime example of such a design strategy. It incorporates two key structural motifs:

-

The 4-Chlorobenzyl Moiety: The introduction of a chlorine atom onto a phenyl ring is a common strategy in medicinal chemistry. It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. Furthermore, the chloro-substituent can block sites of oxidative metabolism, thereby increasing the compound's half-life. The precursor, 4-chlorobenzylamine, is a readily available reagent used in the synthesis of a wide range of compounds, including N-(4-halobenzyl)amides with demonstrated antifungal activity[1][2].

-

The 3,4-Dimethoxybenzyl (Veratryl) Moiety: This group is a structural component of numerous natural products and synthetic compounds with significant biological activity, including potential antimicrobial and anticancer properties[3]. The methoxy groups are known to influence receptor binding and can be key to a molecule's interaction with biological targets. The precursor, 3,4-dimethoxybenzylamine, is a well-characterized building block in organic synthesis[4].

The combination of these two fragments into a single secondary amine structure presents an intriguing target for discovery. This guide provides the theoretical and practical basis for its synthesis, purification, and characterization, and explores its potential therapeutic applications by drawing logical parallels from closely related chemical structures.

Proposed Synthesis Pathway: Reductive Amination

The most direct and widely employed method for synthesizing secondary amines of this nature is a one-pot reductive amination. This process involves the condensation of an aldehyde with a primary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target amine.

Causality of Experimental Choice: Reductive amination is selected for its high efficiency, operational simplicity, and the commercial availability of the starting materials: 3,4-dimethoxybenzaldehyde and 4-chlorobenzylamine. The reaction typically proceeds under mild conditions with high yields and avoids the potential for over-alkylation, a common side reaction in alternative methods like direct nucleophilic substitution of a benzyl halide.

Caption: Proposed synthesis of the title compound via reductive amination.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-chlorobenzylamine (1.41 g, 10 mmol)[2].

-

Solvent Addition: Add 100 mL of methanol as the solvent and stir the mixture at room temperature until all solids are dissolved.

-

Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Reduction: Cool the flask in an ice bath to 0 °C. Cautiously add sodium borohydride (NaBH₄) (0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC analysis indicates the disappearance of the imine intermediate.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical Properties: A Comparative Overview

While experimental data for the title compound is not available, its key physicochemical properties can be reliably predicted. The following table presents these predicted values alongside experimental or computed data for its precursors and a structurally similar analog, (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine[5].

| Property | This compound (Predicted) | 4-Chlorobenzylamine[2] | 3,4-Dimethoxybenzylamine[4] | (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine[5] |

| Molecular Formula | C₁₆H₁₈ClNO₂ | C₇H₈ClN | C₉H₁₃NO₂ | C₁₆H₁₈BrNO₂ |

| Molecular Weight | 291.77 g/mol | 141.60 g/mol | 167.21 g/mol | 336.22 g/mol |

| XLogP3 | ~3.8 | 1.7 | 1.0 | ~4.0 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 1 | 3 | 3 |

Data for precursors and analog obtained from PubChem.

Prospective Biological and Pharmacological Profile

The potential biological activity of this compound can be inferred from studies on compounds containing its core motifs. The literature suggests that molecules with these structural features often exhibit anticancer and antimicrobial properties.

-

Anticancer Potential: Many benzylamine derivatives have been investigated as anticancer agents. For instance, compounds with a dimethoxybenzyl group have been explored for their ability to inhibit cell proliferation[3]. Structurally related benzamides have been designed as protein kinase inhibitors, a key target in cancer therapy[6]. Furthermore, phenstatin analogs containing a (methoxyphenyl)(trimethoxyphenyl)methanone core, which shares features with our target molecule, are known tubulin inhibitors with potent cytotoxic activity in vitro and in vivo[7]. The combination of the 4-chloro and 3,4-dimethoxy substituted benzyl groups may yield a compound with activity against various cancer cell lines.

-

Antimicrobial Activity: N-(4-halobenzyl)amides, which share the 4-chlorobenzyl moiety, have been synthesized and evaluated for their antifungal activity against various Candida strains[1]. Similarly, other dimethoxybenzyl derivatives have shown potential antimicrobial effects[3]. This suggests that the title compound could be a valuable candidate for screening against a panel of bacterial and fungal pathogens.

Caption: Prospective activity based on structural analogs.

Protocols for Structural Characterization

To ensure the identity and purity of the synthesized compound, a self-validating system of analytical techniques must be employed.

Protocol 1: Thin-Layer Chromatography (TLC)

-

Purpose: To monitor reaction progress and assess the purity of column fractions.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: 30% Ethyl Acetate in Hexane (v/v). Adjust polarity as needed.

-

Visualization: UV lamp (254 nm) and/or staining with potassium permanganate solution.

-

Procedure: Spot the reaction mixture alongside the starting materials. The product should have an Rf value intermediate between the starting aldehyde/amine and distinct from the imine intermediate.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural elucidation.

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H-NMR (Expected Signals):

-

Aromatic protons from the 4-chlorobenzyl ring (~7.2-7.4 ppm).

-

Aromatic protons from the 3,4-dimethoxybenzyl ring (~6.8-7.0 ppm).

-

Two singlet signals for the benzylic CH₂ groups (~3.7-3.9 ppm).

-

Two distinct singlets for the two methoxy (OCH₃) groups (~3.8-3.9 ppm).

-

A broad singlet for the amine N-H proton (variable chemical shift).

-

-

¹³C-NMR (Expected Signals):

-

Distinct signals for all 16 carbon atoms, including quaternary aromatic carbons, protonated aromatic carbons, benzylic carbons, and methoxy carbons.

-

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To confirm the elemental composition and molecular weight.

-

Technique: Electrospray Ionization (ESI) is typically suitable.

-

Expected Result: The measured monoisotopic mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ (C₁₆H₁₉ClNO₂⁺), confirming the molecular formula. The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule with a promising, albeit unexplored, pharmacological profile. This guide outlines a robust and efficient method for its synthesis via reductive amination and provides the necessary protocols for its rigorous characterization.

Based on a comprehensive analysis of its structural components and related compounds, this molecule warrants investigation as a potential anticancer or antimicrobial agent. The logical next steps for researchers are:

-

Synthesis and Characterization: Perform the synthesis and confirm the structure and purity of the compound using the protocols described.

-

In Vitro Screening: Evaluate the compound's cytotoxic activity against a panel of human cancer cell lines (e.g., K562, HL-60)[6]. Concurrently, determine its Minimum Inhibitory Concentration (MIC) against relevant bacterial and fungal strains[1].

-

Mechanism of Action Studies: Should promising activity be identified, subsequent studies could investigate its mechanism of action, such as its potential to inhibit specific protein kinases or interfere with tubulin polymerization[6][7].

This foundational work provides the scientific community with the necessary tools and rationale to explore the therapeutic potential of this novel chemical entity.

References

- Smolecule. N-(4-Chlorophenyl)-3,4-dimethoxybenzenemethanimine.

- ChemicalBook. 4-Chlorobenzylamine synthesis.

- National Institutes of Health (NIH). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides.

- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

- PrepChem.com. Synthesis of (4-chlorobenzyl)dimethylamine.

- National Center for Biotechnology Information. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem Compound Summary for CID 3356533.

- Santa Cruz Biotechnology. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.

- Benchchem. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine.

- National Center for Biotechnology Information. 4-Chlorobenzylamine. PubChem Compound Summary for CID 66036.

- Jurnal Kimia Valensi. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- ChemicalBook. Synthesis and Application of 4-methoxybenzylamine.

-

National Center for Biotechnology Information. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine. PubChem Compound Summary for CID 791681. Available from: [Link]

- Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.

-

National Center for Biotechnology Information. 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. PubChem Compound Summary for CID 129055850. Available from: [Link]

-

National Center for Biotechnology Information. Benzyl-(3,4-dimethoxy-benzyl)-amine. PubChem Compound Summary for CID 739191. Available from: [Link]

- National Institutes of Health (NIH). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.

- Santa Cruz Biotechnology. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.

-

National Center for Biotechnology Information. 2,4-Dimethoxybenzylamine. PubChem Compound Summary for CID 597250. Available from: [Link]

- Helda - University of Helsinki. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.

- Sigma-Aldrich. N-(4-CHLOROPHENYL)-2,3-DIMETHOXYBENZYLAMINE AldrichCPR.

-

ResearchGate. (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. Available from: [Link]

-

National Center for Biotechnology Information. Benzyl-(3,4-dichlorobenzyl)amine. PubChem Compound Summary for CID 45217. Available from: [Link]

Sources

- 1. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3,4-二甲氧基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine | C16H18BrNO2 | CID 791681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Putative History of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine

Executive Summary

(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary amine that, while not extensively documented in historical literature as a standalone discovery, represents a confluence of two critical pharmacophores in medicinal chemistry: the 4-chlorobenzyl group and the 3,4-dimethoxybenzyl (veratryl) group. This guide provides a comprehensive technical overview of its logical synthesis, grounded in established chemical principles, and contextualizes its significance through the lens of its constituent moieties. The primary synthetic route detailed herein is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-chlorobenzylamine, a robust and widely adopted method for C-N bond formation.[1][2] This document offers a detailed retrosynthetic analysis, step-by-step protocols for precursor and final product synthesis, and a discussion of the compound's potential applications based on the known bioactivity of structurally related molecules.

Historical Context & The Rationale for Synthesis

A direct, named discovery of this compound is not prominent in the annals of chemical literature. Its existence and importance are inferred from its status as a synthetic intermediate and its relationship to compounds with significant biological activity. The true "history" of this molecule lies in the long-established utility of its building blocks.

-

The 3,4-Dimethoxybenzyl (Veratryl) Moiety: This group is a cornerstone in the synthesis of numerous pharmaceuticals. It is a key structural element in isoquinoline alkaloids like papaverine and has been integral to the development of drugs targeting various receptors and enzymes. For instance, derivatives of 3,4-dimethoxybenzamide have been explored as potent gastroprokinetic agents.[3]

-

The 4-Chlorobenzyl Group: The introduction of a chloro-substituent on a benzyl ring is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding interactions. This moiety is found in a wide array of compounds, including antihistamines and antidepressants. The synthesis of 4-chlorobenzyl precursors, such as 4-chlorobenzyl chloride, has been reported since the late 19th century.[4]

The combination of these two fragments into a single molecule is a logical step in scaffold development for creating diverse chemical libraries. Structurally similar compounds, such as N-(4-(benzyloxy)benzyl) quinolines and 4-(3-chloro-4-methoxybenzyl)aminophthalazines, have been synthesized and evaluated for activities ranging from antimycobacterial to phosphodiesterase 5 (PDE5) inhibition.[5][6] Therefore, this compound serves as a valuable, non-commercially documented intermediate for accessing novel chemical space.

Retrosynthetic Analysis & Strategic Approach

The most direct and industrially scalable approach to synthesizing unsymmetrical secondary amines is reductive amination.[1] The retrosynthetic analysis of the target molecule logically disconnects the C-N bond, identifying a primary amine and a carbonyl compound as the ideal precursors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 3. Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine as a Putative Monoamine Oxidase B Inhibitor

Abstract

This whitepaper provides a comprehensive technical guide for the in silico modeling of the novel small molecule, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. In the absence of empirical data for this specific compound, we postulate a scientifically grounded hypothesis that it may act as an inhibitor of Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases. This hypothesis is predicated on the structural prevalence of the benzylamine scaffold in known MAO-B inhibitors.[1] This guide offers a detailed, step-by-step workflow for researchers, scientists, and drug development professionals to rigorously evaluate this hypothesis using a suite of computational tools. The methodologies delineated herein encompass ligand and protein preparation, molecular docking simulations, molecular dynamics (MD) simulations for assessing binding stability, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By following this guide, researchers can generate a comprehensive in silico profile of this compound, enabling an informed assessment of its potential as a therapeutic agent.

Introduction: The Rationale for In Silico Investigation

The escalating costs and protracted timelines of traditional drug discovery paradigms necessitate the integration of robust computational methodologies.[2] In silico modeling allows for the rapid, cost-effective screening and characterization of novel chemical entities, prioritizing candidates with the highest probability of success for further experimental validation. This guide focuses on this compound, a compound for which, to our knowledge, no biological activity data has been published.

The chemical architecture of this molecule, featuring a central amine linked to a 4-chlorobenzyl and a 3,4-dimethoxybenzyl moiety, bears a significant resemblance to known benzylamine-based inhibitors of Monoamine Oxidase B (MAO-B).[1][3] MAO-B is a flavoenzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[3] Inhibition of MAO-B can elevate dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease.[4]

Hypothesis: Based on its structural analogy to known pharmacophores, we hypothesize that this compound is a potential inhibitor of human Monoamine Oxidase B.

This guide will systematically detail the in silico protocols to test this hypothesis, providing a foundational dataset for its potential as a drug candidate.

The Computational Workflow: A Strategic Overview

Our in silico investigation is structured as a multi-step computational workflow, designed to provide a holistic view of the compound's potential as a MAO-B inhibitor. Each stage builds upon the previous, offering progressively deeper insights into the molecule's behavior.

Caption: Workflow for Molecular Dynamics Simulation.

MD Simulation Protocol using GROMACS

Objective: To evaluate the stability of the this compound-MAO-B complex.

Methodology:

-

System Preparation: The best-docked pose of the protein-ligand complex is used as the starting structure. The complex is placed in a cubic box of water molecules, and ions are added to neutralize the system.

-

Ligand Topology Generation: The topology and parameter files for the ligand are generated using a force field compatible with the protein force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).

-

Energy Minimization: The system is energy-minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures that the system reaches the desired temperature and pressure.

-

Production MD: A production MD simulation is run for an extended period (e.g., 100 ns) to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The generated trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the hydrogen bond interactions between the protein and the ligand over time.

Interpretation of MD Simulation Results

-

RMSD: A stable RMSD plot for both the protein and the ligand indicates that the complex is stable throughout the simulation.

-

RMSF: The RMSF plot highlights the flexible regions of the protein. Lower fluctuations in the active site residues suggest a stable binding of the ligand.

-

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and the protein over the simulation time further confirms the stability of the binding.

ADMET Prediction: Profiling for Drug Development

Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial to de-risk drug development projects. [2]In silico ADMET prediction provides a preliminary safety and pharmacokinetic profile.

ADMET Prediction Protocol

Objective: To predict the ADMET properties of this compound.

Methodology:

-

Web Server Usage: The SwissADME web server can be used for the prediction of various ADME properties. [5][6][7][8][9]2. Toxicity Prediction: For toxicity prediction, various in silico toxicology tools can be employed, which use (Q)SAR models and machine learning to predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity.

Predicted ADMET Profile

The following table presents a template for summarizing the predicted ADMET properties.

| ADMET Property | Prediction | Interpretation |

| Absorption | ||

| GI Absorption | High/Low | Likelihood of absorption from the gut |

| BBB Permeant | Yes/No | Potential to cross the blood-brain barrier |

| Distribution | ||

| P-gp Substrate | Yes/No | Susceptibility to efflux pumps |

| Metabolism | ||

| CYP Isoform Inhibition | CYP1A2, CYP2C19, etc. | Potential for drug-drug interactions |

| Excretion | ||

| Renal OCT2 Substrate | Yes/No | Potential for renal excretion pathway |

| Toxicity | ||

| Mutagenicity (AMES test) | Positive/Negative | Potential to cause DNA mutations |

| Carcinogenicity | Positive/Negative | Potential to cause cancer |

| Hepatotoxicity | High/Low Risk | Potential for liver damage |

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow to investigate the potential of this compound as a novel Monoamine Oxidase B inhibitor. By systematically applying the detailed protocols for physicochemical property analysis, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust preliminary dataset.

The findings from these computational studies will serve as a strong foundation for decision-making regarding the prioritization of this compound for chemical synthesis and subsequent in vitro and in vivo experimental validation. Positive in silico results, including strong binding affinity to MAO-B, stable binding in MD simulations, and a favorable ADMET profile, would provide a compelling rationale for advancing this molecule in the drug discovery pipeline.

References

-

Lipinski, C. A. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL: [Link]

-

Leskoff, S. (n.d.). IUPAC to SMILES. Leskoff. URL: [Link]

-

Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. URL: [Link]

-

GARDP. (n.d.). Lipinski's Rule of 5. REVIVE. URL: [Link]

-

Mateev, E., et al. (2022). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. URL: [Link]

-

Aurlide. (2023, September 27). How do you predict ADMET properties of drug candidates? URL: [Link]

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. University of Virginia. URL: [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. URL: [Link]

-

Bitesize Bio. (2021, June 8). Using ADMET to Move Forward from Drug Discovery to Development. URL: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. URL: [Link]

-

Mateev, E. V., Valkova, I., Georgieva, M., & Zlatkov, A. (2021). Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects. The Distant Reader. URL: [Link]

-

ResearchGate. (2023, September 19). How to interprete and analyze molecular docking results? URL: [Link]

-

BioExcel. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. URL: [Link]

-

The Computational Chemist. (2023, August 12). How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. URL: [Link]

-

Protheragen. (n.d.). ADMET Prediction. URL: [Link]

-

Fiveable. (n.d.). ADMET prediction. URL: [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. URL: [Link]

-

PozeSCAF. (n.d.). In Silico Toxicity Prediction. URL: [Link]

-

Scripps Research. (n.d.). Tutorial – AutoDock Vina. URL: [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. URL: [Link]

-

Karaduman, R., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1358. URL: [Link]

-

Myint, S., & Xie, X. Q. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1338. URL: [Link]

-

ResearchGate. (2023, December 5). Interpretation of Molecular docking results? URL: [Link]

-

CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. URL: [Link]

-

TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. URL: [Link]

-

Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. URL: [Link]

-

Mateev, E., et al. (2023). Improved Molecular Docking of MAO-B Inhibitors with Glide. Biointerface Research in Applied Chemistry, 13(2), 159. URL: [Link]

-

Panda, P. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. URL: [Link]

-

Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. URL: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7, 42717. URL: [Link]

-

JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. URL: [Link]

-

ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and... URL: [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. URL: [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. URL: [Link]

-

ProQuest. (2021, March 17). OPTIMIZING MOLECULAR DOCKING PROTOCOLS OF PYRROLE CONTAINING MAO-B INHIBITORS THROUGH CORRELATION COEFFICIENTS. URL: [Link]

-

Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Molecular Modelling Group. URL: [Link]

-

Byška, J., et al. (2019). Analysis of Long Molecular Dynamics Simulations Using Interactive Focus+Context Visualization. Computer Graphics Forum, 38(3), 543-556. URL: [Link]

-

The AutoDock Suite. (n.d.). Basic docking. AutoDock Vina documentation. URL: [Link]

-

Galaxy Training Network. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. URL: [Link]

-

Egieyeh, S. A., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. bioRxiv. URL: [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. URL: [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? URL: [Link]

-

K, Angela. (2023, August 22). How To Get Started With Analysing Your Simulation Data. Medium. URL: [Link]

-

Wang, Y., et al. (2021). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 26(11), 3183. URL: [Link]

-

Li, Y., et al. (2022). Discovery of MAO-B Inhibitor with Machine Learning, Topomer CoMFA, Molecular Docking and Multi-Spectroscopy Approaches. International Journal of Molecular Sciences, 23(20), 12275. URL: [Link]

-

Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. URL: [Link]

-

ResearchGate. (n.d.). Benzylamine-sulphonamide derivatives as MAO-B inhibitors. URL: [Link]

Sources

- 1. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www.openmolecules.org [openmolecules.org]

- 3. leskoff.com [leskoff.com]

- 4. Chemical Name to SMILES Converter [pompeu.neocities.org]

- 5. 4-クロロベンジルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine | C15H16ClNO | CID 3356533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine | C13H19Cl2NO2 | CID 129055850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-Bromobenzyl)(3,4-dimethoxybenzyl)amine | C16H18BrNO2 | CID 791681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide | C15H13ClN4O2 | CID 4586303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine from 4-chlorobenzylamine

Abstract

This application note provides a detailed, reliable, and efficient protocol for the synthesis of the secondary amine, (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, commencing from 4-chlorobenzylamine. The described methodology centers on the widely-utilized reductive amination reaction, a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds.[1][2] This process involves the initial formation of an imine intermediate from 4-chlorobenzylamine and 3,4-dimethoxybenzaldehyde, followed by an in-situ reduction to yield the target secondary amine. This guide offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters and optimization strategies.

Introduction: The Significance of Substituted Dibenzylamines

Substituted dibenzylamine scaffolds are prevalent structural motifs in a diverse array of biologically active molecules and pharmaceutical agents. The specific electronic and steric properties imparted by the substituent groups on the aromatic rings are crucial for modulating the pharmacological activity of these compounds. The target molecule, this compound, serves as a valuable intermediate in the synthesis of more complex molecular architectures. A robust and scalable synthetic route is therefore of paramount importance for researchers in medicinal chemistry and drug discovery. Reductive amination stands out as a superior method for the synthesis of secondary amines, effectively circumventing the common issue of over-alkylation often encountered with direct alkylation methods using alkyl halides.[1][3]

The Synthetic Strategy: Reductive Amination

The synthesis of this compound from 4-chlorobenzylamine is most effectively achieved through a one-pot reductive amination procedure. This powerful and versatile reaction class allows for the direct conversion of a primary amine and a carbonyl compound into a secondary amine.[4][5] The overall transformation can be dissected into two key mechanistic steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-chlorobenzylamine) on the carbonyl carbon of the aldehyde (3,4-dimethoxybenzaldehyde). This is followed by a dehydration step to form the corresponding N-benzylidene imine intermediate. The formation of the imine is typically favored under mildly acidic conditions.[3]

-